

# Part 1: Chemical Identity & Physicochemical Profile

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## Compound of Interest

Compound Name: U-48800 (hydrochloride)

Cat. No.: B1163425

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Understanding the structural constraints of U-48800 is a prerequisite for successful solvation. The 2,4-dichlorophenyl moiety introduces steric and electronic parameters that differentiate its solubility profile slightly from the 3,4-dichloro analog (U-47700).

Parameter	Data
IUPAC Name	2-(2,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride
CAS Number	2749298-67-5 (HCl salt)
Molecular Formula	C <sub>17</sub> H <sub>24</sub> Cl <sub>2</sub> N <sub>2</sub> O[1][2][3][4][5][6] • HCl
Formula Weight	379.8 g/mol
Structural Class	Cyclohexyl-1,2-diamine derivative (Utopioid)
Physical State	Crystalline Solid (Neat)
Polarity	Lipophilic core with polarizable amide/amine functionalities

## Part 2: Solubility Parameters

Critical Technical Insight: While the hydrochloride salt form improves aqueous compatibility compared to the free base, U-48800 remains lipophilic. Direct dissolution in neutral pH aqueous buffers (PBS) often results in precipitation or colloidal aggregation, leading to inconsistent dosing.

Protocol: The "Organic First" solvation method is mandatory. Primary stock solutions must be prepared in organic solvents before dilution into aqueous media.

### Solubility Data Table

Solvent	Solubility Limit (Est.)	Suitability	Application
Methanol	≥ 10 mg/mL	High	Primary stock solution; LC-MS standards.
DMSO	≥ 5–10 mg/mL	High	Biological assays; Cell culture (keep final DMSO <0.1%).
Ethanol	~ 5 mg/mL	Moderate	Alternative organic stock.
PBS (pH 7.2)	< 0.5 mg/mL	Low	Do not use for stock. Use only for final working dilution.
Water (Deionized)	~ 1 mg/mL	Low/Risky	Prone to hydrolysis over time; pH dependent.

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*Application Note: For aqueous working solutions, dilute the organic stock (e.g., DMSO) at least 1:100 into the buffer. Vortex immediately to prevent "crashing out" of the compound.*

## Part 3: Stability & Degradation

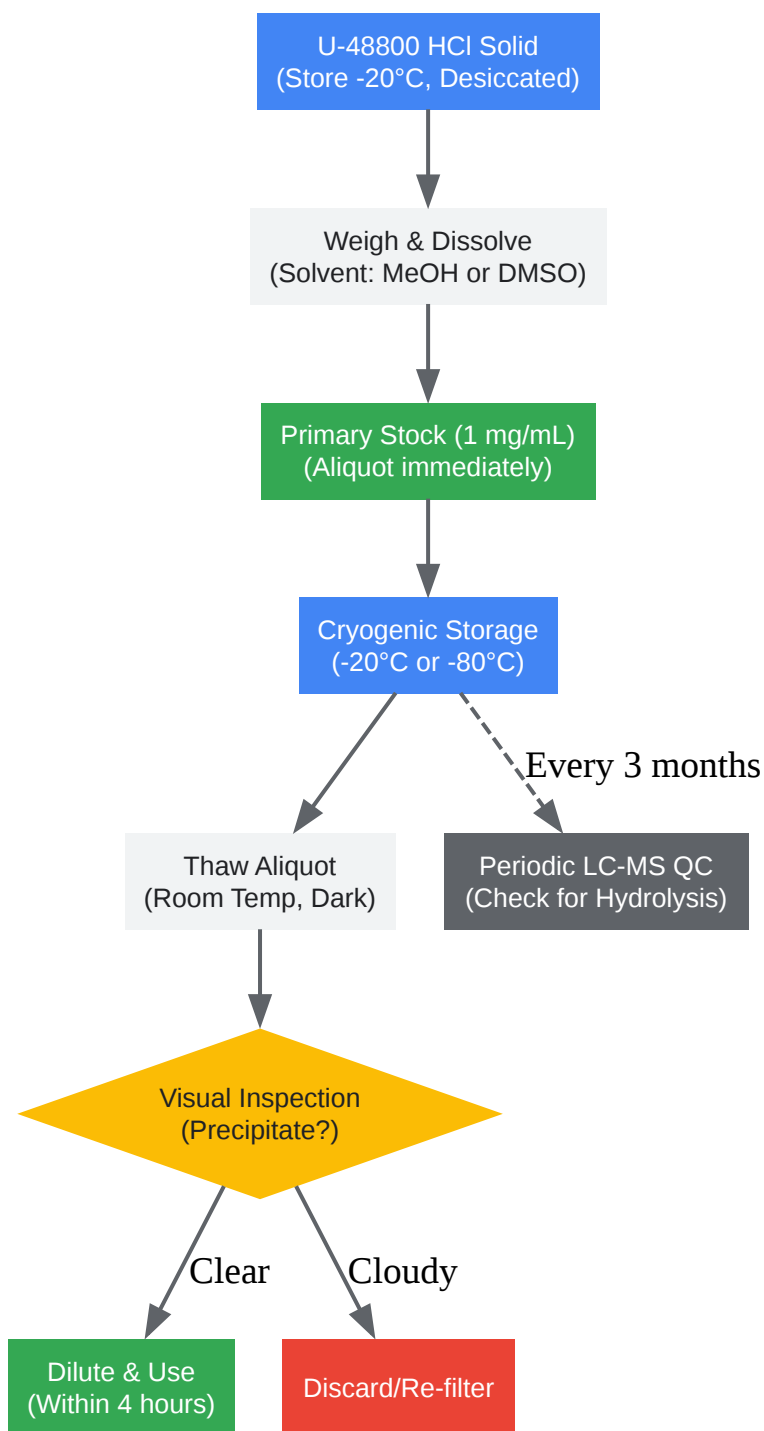
U-48800 is chemically stable in its solid form but exhibits vulnerability in solution. The primary degradation pathways are amide hydrolysis (cleavage of the amide bond) and N-dealkylation (oxidative).

### Stability Profile

- Solid State: Stable for  $\geq 2$  years at  $-20^{\circ}\text{C}$  (desiccated).
- Organic Solution (Methanol/DMSO): Stable for ~6–12 months at  $-20^{\circ}\text{C}$ .
- Aqueous Solution: Unstable. Use within 24 hours.
- Freeze-Thaw Sensitivity: Moderate. Limit to  $< 3$  cycles.

### Degradation Mechanism Visualization

The following diagram illustrates the workflow for maintaining stability and the logical checks required before experimental use.



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Caption: Figure 1. Lifecycle management of U-48800 stock solutions to prevent degradation-induced experimental error.

## Part 4: Experimental Protocols

## Protocol A: Preparation of 1 mg/mL Master Stock (Self-Validating)

Objective: Create a stable stock solution for LC-MS or pharmacological assay.

- Safety Prep: Don nitrile gloves, lab coat, and safety glasses. Work inside a certified chemical fume hood. U-48800 is a potent opioid; avoid aerosolization.
- Weighing: Weigh 1.0 mg of U-48800 HCl into a tared, amber glass vial (2 mL capacity).
  - Validation: Use an analytical balance with 0.01 mg readability.
- Solvation: Add 1.0 mL of HPLC-grade Methanol (for analytical use) or sterile DMSO (for biological use).
- Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.
  - Checkpoint: Solution must be optically clear.
- Aliquoting: Dispense into 100  $\mu$ L aliquots in polypropylene microcentrifuge tubes.
- Storage: Label with date, compound, and concentration. Store at  $-20^{\circ}\text{C}$ .

## Protocol B: LC-MS Identification Parameters

To verify the stability of your stock, use the following transition parameters.

- Precursor Ion:  $m/z$  343.1  $[\text{M}+\text{H}]^+$
- Key Fragment Ions:
  - $m/z$  159 (Dichlorobenzyl cation)
  - $m/z$  84 (Cyclohexyl amine fragment)
- Retention Time:  $\sim 7.2$  min (on C18 column, gradient dependent).

## Part 5: Pharmacology & Safety Context[7][8][9][10]

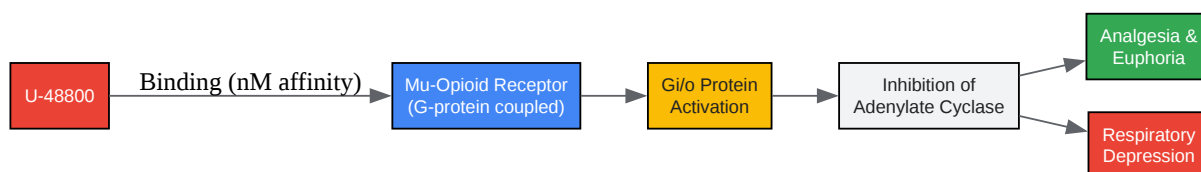
Mechanism of Action: U-48800 is a selective

-opioid receptor (MOR) agonist. Unlike U-50488 (which is

-selective), the U-48800 structure favors MOR binding due to the N-methyl and N,N-dimethyl substitutions on the cyclohexyl ring.

Safety & Toxicology:

- Potency: Estimated ~7.5x Morphine.[6]
- Antidote: Naloxone (competitive antagonist).
- Handling: Treat as a Schedule I substance (US/Global equivalent).



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Caption: Figure 2. Signal transduction pathway of U-48800 leading to both therapeutic and toxicological endpoints.

## References

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